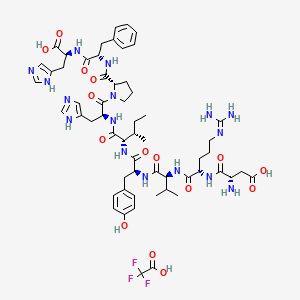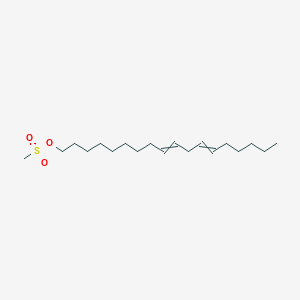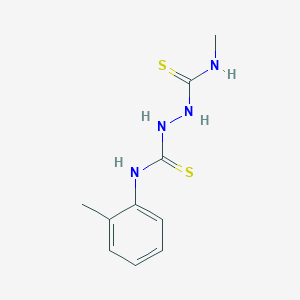![molecular formula C7H8N4O B12456490 (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol](/img/structure/B12456490.png)
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with an amino group at the 2-position and a hydroxymethyl group at the 6-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with nitriles under specific conditions. For example, the reaction of 2-aminopyridine with ethoxycarbonyl thioisocyanate followed by treatment with hydroxylamine hydrochloride can yield the desired compound . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyridine core through a tandem reaction mechanism .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated synthesis is particularly advantageous due to its eco-friendly nature and high yield. This method allows for the rapid and efficient production of the compound on a large scale, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while reduction can lead to the formation of a methyl group at the 6-position.
科学的研究の応用
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol has a wide range of scientific research applications:
作用機序
The mechanism of action of (2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol involves its interaction with specific molecular targets and pathways. The compound has been shown to act as an inhibitor of various enzymes, including Janus kinases (JAK1 and JAK2) and prolyl hydroxylase domain-containing protein 1 (PHD-1) . By inhibiting these enzymes, the compound can modulate signaling pathways involved in cell proliferation, inflammation, and metabolism.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar structure with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring fused to a triazole ring.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Features a triazaindolizine core with a hydroxyl group at the 7-position.
Uniqueness
(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol is unique due to its specific substitution pattern and the presence of both an amino group and a hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C7H8N4O |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
(2-amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)methanol |
InChI |
InChI=1S/C7H8N4O/c8-7-9-6-2-1-5(4-12)3-11(6)10-7/h1-3,12H,4H2,(H2,8,10) |
InChIキー |
AZDKPULQVQNLDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC(=NN2C=C1CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B12456416.png)

![Methyl 2-hydroxy-6-[(E)-2-(1-naphthyl)vinyl]benzoate](/img/structure/B12456440.png)

![4-{4-[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]piperazin-1-yl}phenol](/img/structure/B12456462.png)
![N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B12456465.png)
![2,5-dichloro-N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12456468.png)
![1-Oxo-1-phenylbutan-2-yl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12456469.png)

![(1R,2S)-2-{[2-(diphenylacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12456477.png)
![N-(4-methoxybenzyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12456495.png)
![4-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzenesulfonic acid](/img/structure/B12456500.png)
![2-[2-(4-methylphenyl)-2-oxoethyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B12456508.png)
